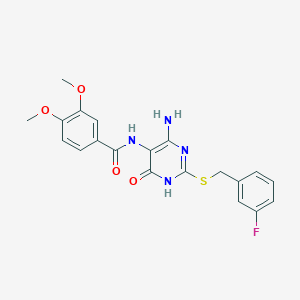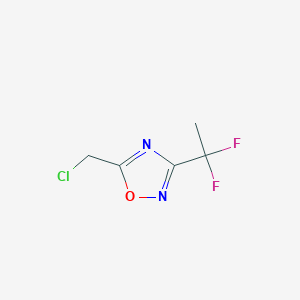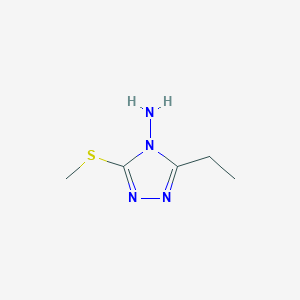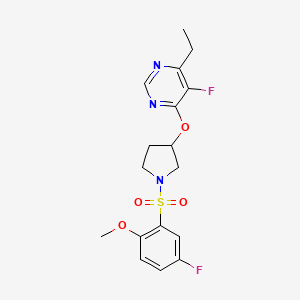
5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Industrial Process Scale-Up
A study by Zhang et al. (2022) discusses the industrial scale-up of a similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate for synthesizing a family of SGLT2 inhibitors for diabetes therapy. The research demonstrates an effective and scalable preparation process, indicating the importance of such compounds in pharmaceutical manufacturing Zhang et al., 2022.
Inhibition of Enzymatic Activities
Research by Goudgaon et al. (1993) on phenylselenenyl- and phenylthio-substituted pyrimidines, derived from a similar bromo compound, showed potential as inhibitors for certain enzymes and exhibited modest anti-human-immunodeficiency-virus activity. This suggests that derivatives of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid might also have therapeutic potential Goudgaon et al., 1993.
Synthesis and Biological Activity of Derivatives
Havaldar and Khatri (2006) explored the synthesis and biological activity of derivatives related to this compound, further emphasizing the compound's utility in creating biologically active molecules Havaldar & Khatri, 2006.
Development of Metal-Organic Frameworks (MOFs)
Mietrach et al. (2009) described the use of sulfonic acid analogs of benzoic acid as linkers in the synthesis of thermally robust metal-organic frameworks (MOFs). This application demonstrates the potential of benzoic acid derivatives in materials science for creating advanced materials with enhanced thermal stability Mietrach et al., 2009.
Antimicrobial Activity
Limban et al. (2008) investigated the antimicrobial activity of thioureides derived from a chlorophenoxymethyl-benzoic acid compound, showing specific activity against various microbial strains. This highlights the potential of this compound derivatives in developing new antimicrobial agents Limban et al., 2008.
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to be effective inhibitors of various enzymes .
Mode of Action
Boronic acids and their derivatives, such as this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid or its derivative interacts with a metal catalyst, typically palladium. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the organic group, while in transmetalation, the organic group is transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may participate, is a widely-used method for forming carbon-carbon bonds . This suggests that the compound could potentially influence biochemical pathways involving the formation or modification of carbon-carbon bonds.
Pharmacokinetics
It’s worth noting that the susceptibility of boronic esters to hydrolysis can vary depending on the substituents of boron and the type of diol . This could potentially impact the bioavailability of the compound.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, it may play a role in the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reactions in which this compound may participate are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propiedades
IUPAC Name |
5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZFEXHLJNUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)


![(2E)-2-[(4-bromobenzoyl)hydrazinylidene]-6-methoxychromene-3-carboxamide](/img/structure/B2892605.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2892614.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)
![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2892617.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2892618.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2892619.png)

